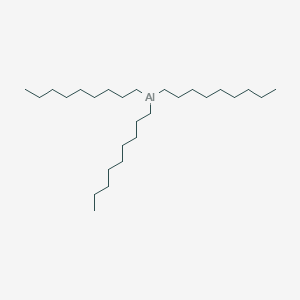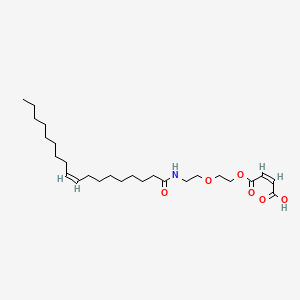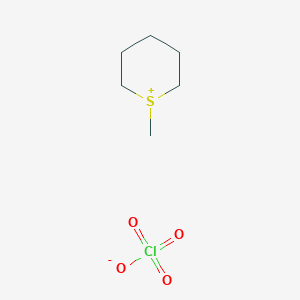
1-Methylthian-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylthian-1-ium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a methyl group attached to a thian-1-ium cation, paired with a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium perchlorate can be synthesized through a quaternization reaction where a thian-1-ium compound is reacted with a methylating agent in the presence of a perchlorate source. The reaction typically involves the use of methyl iodide or methyl sulfate as the methylating agent and perchloric acid as the perchlorate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylthian-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-1-ium cation to a thiane derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-1-ium compounds.
Wissenschaftliche Forschungsanwendungen
1-Methylthian-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Methylthian-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The perchlorate anion may also play a role in modulating the activity of the compound by affecting its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
4,4′-Bipyridin-1-ium perchlorate: This compound also contains a perchlorate anion and exhibits similar supramolecular interactions.
1,3-Thiazolo[3,2-b][1,2,4]triazolium perchlorate: Another quaternary ammonium salt with a perchlorate anion, used in surfactant applications.
Uniqueness: 1-Methylthian-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
56136-46-0 |
|---|---|
Molekularformel |
C6H13ClO4S |
Molekulargewicht |
216.68 g/mol |
IUPAC-Name |
1-methylthian-1-ium;perchlorate |
InChI |
InChI=1S/C6H13S.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
SKAPCFXNSUMFFK-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+]1CCCCC1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


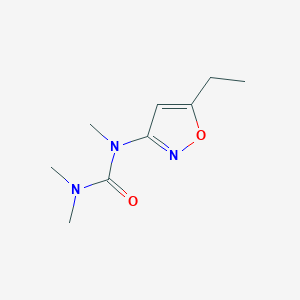
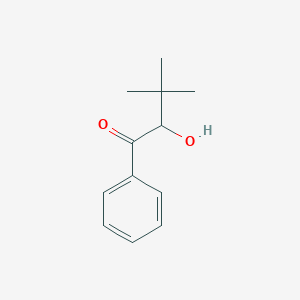
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
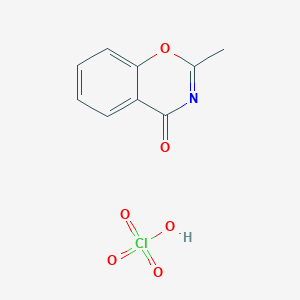
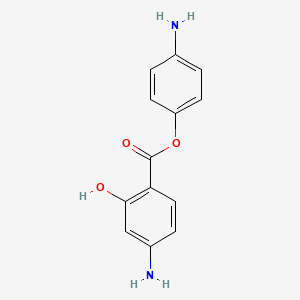
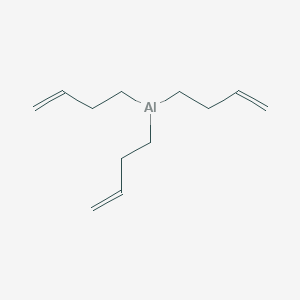
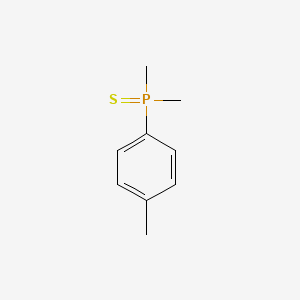
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
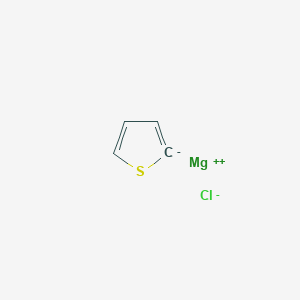
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
